molecular formula C12H9N3O4 B072581 2-(2,4-Dinitrobenzyl)pyridine CAS No. 1151-97-9

2-(2,4-Dinitrobenzyl)pyridine

Cat. No. B072581
CAS RN: 1151-97-9
M. Wt: 259.22 g/mol
InChI Key: KKFNJVINGIUTIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DNBP involves a series of chemical reactions that construct the compound from simpler starting materials. Although specific synthesis routes can vary, the general approach may involve the formation of the dinitrobenzyl group followed by its attachment to the pyridine ring. The detailed synthesis process is not outlined in the provided literature, indicating that this area may benefit from further research to elucidate efficient synthesis methods.

Molecular Structure Analysis

The molecular structure of DNBP has been elucidated through various spectroscopic and computational methods. Studies involving vibrational spectra and ab initio calculations have revealed significant details about the molecular geometry and electronic structure of DNBP. The dihedral angle between the benzene and pyridine ring planes, as well as the orientation of nitro groups, plays a crucial role in the compound's photochromic behavior. The crystal structure of DNBP and its phototautomer has been directly observed, providing valuable insights into the compound's structural dynamics upon light absorption (Andreev et al., 2003) (Naumov et al., 2002).

Chemical Reactions and Properties

DNBP exhibits photochromism, which involves reversible structural changes upon exposure to light. This is attributed to a photo-induced proton transfer mechanism, where the compound switches between different tautomeric forms. These transformations result in a change in the compound's color, demonstrating potential for applications in various optical devices. The exact pathways and intermediates of these photochromic transformations have been a subject of detailed investigation, revealing complex mechanisms involving multiple steps and species (Klemm et al., 1978).

Physical Properties Analysis

The physical properties of DNBP, such as its crystalline structure and phase behavior, are crucial for understanding its functionality in potential applications. Studies have shown that DNBP forms monoclinic crystals, with specific geometric parameters that facilitate its unique photochromic reactions. The stability of these crystals and their response to light exposure are integral to the compound's utility in photochromic systems (Seff & Trueblood, 1968).

Chemical Properties Analysis

The chemical properties of DNBP, particularly its reactivity and interaction with light, are fundamentally linked to its photochromic behavior. Investigations into the photochromism of DNBP have highlighted the role of nitro groups in facilitating proton transfer upon light absorption. The dynamics of this process and the resulting changes in the compound's electronic structure are key to its applications in optical materials (Ziane et al., 1999).

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Intermediates

    • 2-(2,4-Dinitrobenzyl)pyridine can be used in organic synthesis and as pharmaceutical intermediates .
  • Flash-Photolysis Experiments

    • From flash-photolysis experiments, it has been determined that the blue, phototropically produced substance from α‐ (2,4‐dinitrobenzyl)pyridine fades to the colorless form by at least two mechanisms .
  • Electrophilic Aromatic Substitution
    • 2-(2,4-Dinitrobenzyl)pyridine can be synthesized through an electrophilic aromatic substitution reaction .
    • The experiment involves the nitration of 2-benzylpyridine, which raises its pH level to 11 using dilute ammonia, yielding 2-(2’,4’-dinitrobenzyl)pyridine .
    • The product is then recrystallized to produce an analytical sample .
    • The results of the experiment were successful as 2-(2’,4’-dinitrobenzyl)pyridine was synthesized accurately and recrystallized to produce an analytical sample .
  • Photochromism

    • 2-(2,4-Dinitrobenzyl)pyridine is well-known for its photochromic properties, both in liquid solutions and in the solid phase .
    • Upon irradiation with UV light, the stable, colorless form is transformed into the yellow OH form or into the long-lived blue NH form (lifetimes of seconds in solution, hours in crystal at room temperature), or both .
    • The ratio of the two forms depends on both temperature and environment .
    • Back PT reactions can either occur thermally or be photoinduced .
  • Rhodamine B Activation

    • HATU and DIPEA can be used to activate the carboxyl group of rhodamine B, then the activated rhodamine B is reacted with 1-aminopyrene .

Safety And Hazards

Safety measures for handling “2-(2,4-Dinitrobenzyl)pyridine” include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using appropriate exhaust ventilation at places where dust or aerosol will be generated .

Future Directions

Future research directions for “2-(2,4-Dinitrobenzyl)pyridine” include time-resolved pump/nonlinear Raman probe studies on the ultrafast photoinduced intramolecular proton transfer in α-DNBP involving a nitro group as an intramolecular proton acceptor .

properties

IUPAC Name

2-[(2,4-dinitrophenyl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9N3O4/c16-14(17)11-5-4-9(12(8-11)15(18)19)7-10-3-1-2-6-13-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFNJVINGIUTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061569
Record name Pyridine, 2-[(2,4-dinitrophenyl)methyl]-
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Molecular Weight

259.22 g/mol
Source PubChem
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Physical Description

Light brown crystalline powder; [Alfa Aesar MSDS]
Record name 2-((2,4-Dinitrophenyl)methyl)pyridine
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Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,4-Dinitrobenzyl)pyridine

CAS RN

1151-97-9
Record name 2-[(2,4-Dinitrophenyl)methyl]pyridine
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Record name Pyridine, 2-((2,4-dinitrophenyl)methyl)-
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Record name Pyridine, 2-[(2,4-dinitrophenyl)methyl]-
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Record name Pyridine, 2-[(2,4-dinitrophenyl)methyl]-
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Record name 2-[(2,4-dinitrophenyl)methyl]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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